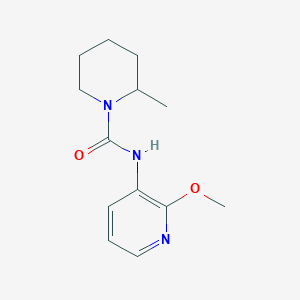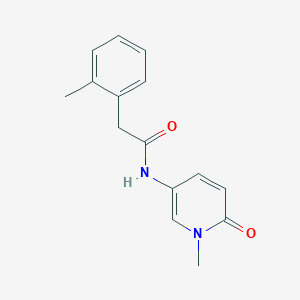
N-(2-methoxypyridin-3-yl)-2-methylpiperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxypyridin-3-yl)-2-methylpiperidine-1-carboxamide, also known as MP-10, is a novel synthetic compound that has gained significant interest in the scientific community due to its potential therapeutic applications. MP-10 is a highly selective and potent agonist of the μ-opioid receptor, which is a G protein-coupled receptor that plays a crucial role in pain modulation, reward, and addiction.
Mechanism of Action
N-(2-methoxypyridin-3-yl)-2-methylpiperidine-1-carboxamide exerts its effects by binding to and activating the μ-opioid receptor, which is primarily located in the central nervous system. Activation of the μ-opioid receptor leads to the inhibition of pain signaling and the release of dopamine, which is responsible for the rewarding effects of opioids.
Biochemical and Physiological Effects:
N-(2-methoxypyridin-3-yl)-2-methylpiperidine-1-carboxamide has been shown to produce potent analgesic effects in animal models of pain. The compound is highly selective for the μ-opioid receptor, which reduces the risk of side effects associated with non-selective opioid agonists. N-(2-methoxypyridin-3-yl)-2-methylpiperidine-1-carboxamide has also been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may be useful in the treatment of opioid addiction.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(2-methoxypyridin-3-yl)-2-methylpiperidine-1-carboxamide is its high selectivity for the μ-opioid receptor, which reduces the risk of side effects associated with non-selective opioid agonists. However, one of the limitations of N-(2-methoxypyridin-3-yl)-2-methylpiperidine-1-carboxamide is its relatively short half-life, which may limit its clinical utility.
Future Directions
There are several potential future directions for research on N-(2-methoxypyridin-3-yl)-2-methylpiperidine-1-carboxamide. One area of interest is the development of more potent and selective μ-opioid receptor agonists based on the structure of N-(2-methoxypyridin-3-yl)-2-methylpiperidine-1-carboxamide. Another area of interest is the investigation of the potential therapeutic applications of N-(2-methoxypyridin-3-yl)-2-methylpiperidine-1-carboxamide in the treatment of other conditions, such as depression and anxiety. Additionally, further research is needed to determine the optimal dosing and administration of N-(2-methoxypyridin-3-yl)-2-methylpiperidine-1-carboxamide for clinical use.
Synthesis Methods
The synthesis of N-(2-methoxypyridin-3-yl)-2-methylpiperidine-1-carboxamide involves a multi-step process that starts with the reaction of 2-methoxypyridine-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-methylpiperidine in the presence of a base to yield the desired product, N-(2-methoxypyridin-3-yl)-2-methylpiperidine-1-carboxamide.
Scientific Research Applications
N-(2-methoxypyridin-3-yl)-2-methylpiperidine-1-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of pain and addiction. The compound has shown promising results in preclinical studies, demonstrating strong analgesic effects with minimal side effects. N-(2-methoxypyridin-3-yl)-2-methylpiperidine-1-carboxamide has also been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may be useful in the treatment of opioid addiction.
properties
IUPAC Name |
N-(2-methoxypyridin-3-yl)-2-methylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-10-6-3-4-9-16(10)13(17)15-11-7-5-8-14-12(11)18-2/h5,7-8,10H,3-4,6,9H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWYZQLLACVPGSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)NC2=C(N=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-bromothiophen-2-yl)methyl]-4-fluoro-N-methylbenzamide](/img/structure/B7527478.png)

![N-[(4-bromothiophen-2-yl)methyl]-2-methoxy-N-methylbenzamide](/img/structure/B7527502.png)

![N-[3-(1-phenylethoxy)propyl]tetrazolo[1,5-a]pyrazin-5-amine](/img/structure/B7527516.png)
![3-[(2-Fluorophenyl)methyl]-1-phenylimidazolidine-2,4-dione](/img/structure/B7527524.png)
![3-[4-(2-methyl-1H-indol-3-yl)piperidin-1-yl]propanenitrile](/img/structure/B7527531.png)
![1-[(5-Chloro-1-methylbenzimidazol-2-yl)methyl]piperidin-4-ol](/img/structure/B7527537.png)
![N-[[1-(7-fluoro-2,3-dimethylquinoxaline-5-carbonyl)piperidin-3-yl]methyl]methanesulfonamide](/img/structure/B7527551.png)
![N-[2-(1-phenylpyrazol-4-yl)ethyl]-1-propanoyl-2,3-dihydroindole-5-carboxamide](/img/structure/B7527572.png)
![N-[1-[4-fluoro-3-(2-oxopyrrolidin-1-yl)anilino]-1-oxopropan-2-yl]cyclopentanecarboxamide](/img/structure/B7527582.png)
![2-[(2,3-Dihydro-1-benzofuran-2-ylmethylamino)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7527583.png)
![3-[2-(2-Methoxyphenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7527594.png)
